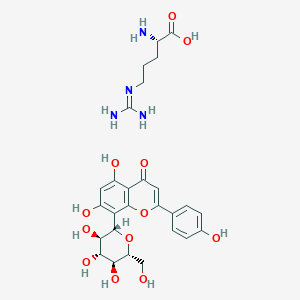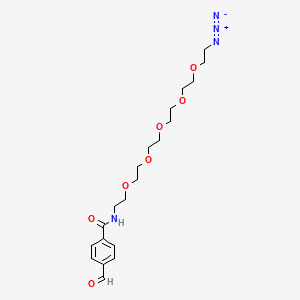
N3-PEG5-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-PEG5-aldehyde is a cleavable polyethylene glycol (PEG) linker containing five PEG units. It is specifically designed for the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-PEG5-aldehyde is synthesized through a series of chemical reactions involving the introduction of an azide group and an aldehyde group linked through a linear PEG chain. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Azide Introduction: The azide group is introduced through a nucleophilic substitution reaction.
Aldehyde Introduction: The aldehyde group is introduced through an oxidation reaction.
The reaction conditions for these steps vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
N3-PEG5-aldehyde undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN
Major Products Formed
CuAAc: Forms a triazole ring as the major product.
SPAAC: Also forms a triazole ring but through a catalyst-free process
Scientific Research Applications
N3-PEG5-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
N3-PEG5-aldehyde exerts its effects through its azide and aldehyde functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkyne groups. The aldehyde group can form Schiff bases with amines, facilitating bioconjugation. These reactions enable the compound to act as a versatile linker in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
N3-PEG4-aldehyde: Contains four PEG units and similar functional groups.
N3-PEG6-aldehyde: Contains six PEG units and similar functional groups.
N3-PEG5-amine: Contains an amine group instead of an aldehyde group
Uniqueness
N3-PEG5-aldehyde is unique due to its specific combination of five PEG units, an azide group, and an aldehyde group. This combination provides optimal solubility, reactivity, and stability for use in various applications, particularly in the synthesis of ADCs .
Properties
Molecular Formula |
C20H30N4O7 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C20H30N4O7/c21-24-23-6-8-28-10-12-30-14-16-31-15-13-29-11-9-27-7-5-22-20(26)19-3-1-18(17-25)2-4-19/h1-4,17H,5-16H2,(H,22,26) |
InChI Key |
VEASZCUTKBUAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


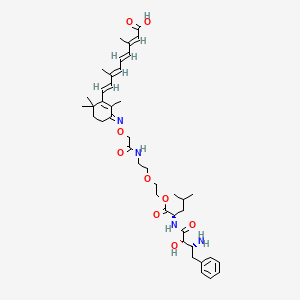

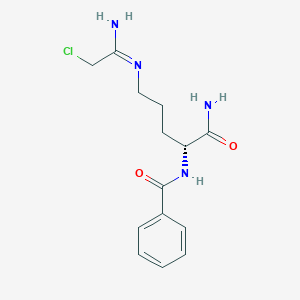
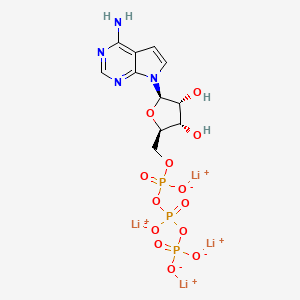
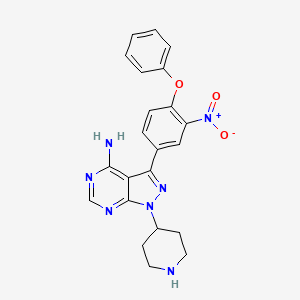
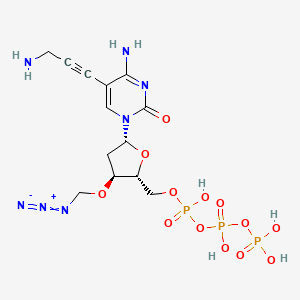
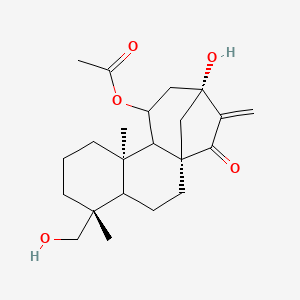
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
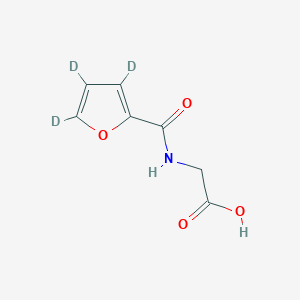

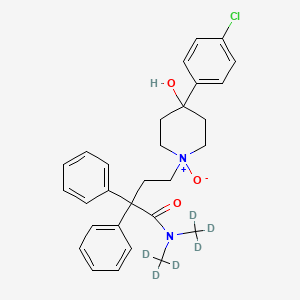
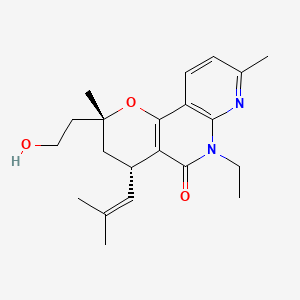
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
